REACTION_CXSMILES
|
N[C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[C:7]([O:14][CH2:15][CH3:16])=[CH:6][C:3]=1[C:4]#[N:5].N(OCCC(C)C)=O>C1COCC1.C([O-])(O)=O.[Na+]>[CH2:15]([O:14][C:7]1[CH:6]=[C:3]([CH:2]=[CH:9][C:8]=1[C:10]([F:11])([F:12])[F:13])[C:4]#[N:5])[CH3:16] |f:3.4|
|
Name
|
|
Quantity
|
31.62 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)C(F)(F)F)OCC
|
Name
|
|
Quantity
|
40.4 mL
|
Type
|
reactant
|
Smiles
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N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
410 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 16 h
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
to give an orange oil, which
|
Type
|
EXTRACTION
|
Details
|
, extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1 N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuum
|
Type
|
WAIT
|
Details
|
left an orange oil, which
|
Type
|
DISTILLATION
|
Details
|
was purified by double Kugelrohr distillation (up to 160° C. bath temperature at 1.5 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C#N)C=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.06 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |